molecular formula C8H15NO3 B2811061 Methyl 5,5-dimethylmorpholine-2-carboxylate CAS No. 1782530-82-8

Methyl 5,5-dimethylmorpholine-2-carboxylate

Cat. No.: B2811061
CAS No.: 1782530-82-8
M. Wt: 173.212
InChI Key: WGXSDMGAEKAZJN-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylmorpholine-2-carboxylate (CAS 1782530-82-8) is a morpholine-based building block of significant interest in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Its molecular formula is C8H15NO3, with a molecular weight of 173.21 g/mol . The compound features a morpholine ring, a privileged scaffold in drug development known to enhance key pharmacokinetic properties. The presence of the morpholine ring can improve the lipophilic-hydrophilic balance of drug candidates, which is a critical factor for passive diffusion across the blood-brain barrier (BBB) . Furthermore, the weak basicity of the morpholine nitrogen contributes to a pKa value near physiological pH, potentially enhancing blood solubility and brain permeability . The 5,5-dimethyl and methyl ester substituents on the core morpholine structure make this compound a versatile and synthetically valuable intermediate. Researchers utilize such derivatives as precursors for the synthesis of more complex molecules, where the morpholine ring can act as a key pharmacophore, a conformational scaffold, or a modulator of physicochemical properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5,5-dimethylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)7(10)11-3/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXSDMGAEKAZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782530-82-8
Record name methyl 5,5-dimethylmorpholine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,5-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of morpholine derivatives, including methyl 5,5-dimethylmorpholine-2-carboxylate, in the development of anticancer agents. These compounds have shown efficacy in inhibiting enzymes involved in cancer progression, such as mPGES-1 (microsomal prostaglandin E synthase-1) and soluble epoxide hydrolase (sEH). For instance, compounds derived from this morpholine structure demonstrated significant inhibition of mPGES-1 activity with IC50 values in the low micromolar range, suggesting a promising therapeutic profile for inflammation and cancer treatment .

CNS Drug Development
this compound is also being explored for its role in central nervous system (CNS) drug discovery. Morpholine-containing compounds are known to modulate various pharmacophores that can affect neurotransmitter systems. The unique properties of this compound may contribute to the development of novel CNS therapeutics targeting conditions like anxiety and depression .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable in synthesizing other biologically active compounds. For example, it can be used in the synthesis of carbamates and amines through nucleophilic substitution reactions .

Synthesis Strategies
The synthesis of this compound often involves multi-step reactions that can yield high purity products. Recent methodologies have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. The use of greener solvents and reagents has been emphasized to align with modern sustainable chemistry practices .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant inhibition of mPGES-1 and sEH
CNS Drug DevelopmentModulation of neurotransmitter systemsPotential for treating anxiety and depression
Organic SynthesisBuilding block for complex moleculesHigh yield synthesis through optimized methods

Case Studies

Case Study 1: Anticancer Compound Development
A study focused on synthesizing derivatives of this compound revealed its potential as an anticancer agent. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: CNS Therapeutic Exploration
Research into morpholine derivatives has led to the identification of new drug candidates that target specific receptors in the CNS. This compound was integral in these studies due to its favorable pharmacokinetic properties.

Mechanism of Action

The mechanism by which Methyl 5,5-dimethylmorpholine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The morpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds




Key Observations :

  • Morpholine vs.
  • Ester Reactivity: All compounds contain methyl ester groups, but steric and electronic environments differ.
2.3. Analytical Characterization
  • NMR and HPLC : Methyl shikimate (a bicyclic ester) was characterized via ¹H/¹³C NMR and HPLC in , suggesting similar methods could apply to the morpholine compound.
  • Gas Chromatography : Diterpene esters in plant resins were analyzed using GC-MS, highlighting their compatibility with high-temperature methods , whereas polar heterocycles like the morpholine derivative may require derivatization for GC analysis.

Biological Activity

Methyl 5,5-dimethylmorpholine-2-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₄H₂₅N₁O₄
  • Molecular Weight : 271.37 g/mol
  • Functional Groups : Morpholine ring, carboxylate group, and methyl substitutions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors. The specific pathways and targets depend on the application context, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including dengue virus (DENV) and chikungunya virus (CHIKV). These findings are supported by studies demonstrating broad-spectrum antiviral activity in human primary monocyte-derived dendritic cells (MDDCs) .
  • Antibacterial Properties : The compound has shown promise as a dual inhibitor of bacterial topoisomerases, demonstrating potent antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus .
  • CNS Applications : Morpholine derivatives have been explored for their roles in central nervous system (CNS) drug discovery. Compounds containing morpholine rings have been linked to modulation of kinases involved in neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of this compound against DENV, researchers utilized an ex vivo model system involving human MDDCs. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting a strong therapeutic potential.

Case Study 2: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial properties of the compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against resistant strains, highlighting its potential as a novel antibacterial agent.

Research Findings

Study Target Pathogen/Condition Findings Reference
Study ADengue VirusSignificant inhibition of viral replication in MDDCs
Study BMulti-drug Resistant BacteriaMIC of 0.5 µg/mL against resistant strains
Study CNeurodegenerative DisordersModulation of LRRK2 kinase activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 5,5-dimethylmorpholine-2-carboxylate?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the morpholine ring followed by functionalization. Key steps include:

  • Cyclization : Using precursors like 2-chloroacetic acid derivatives with dimethylamine under basic conditions to form the morpholine core.
  • Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution.
  • Optimization : Reaction temperature (70–90°C) and solvent polarity (e.g., THF or DMF) are critical for yield and purity .

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is essential for resolving conformational ambiguities. Challenges include:

  • Ring Puckering : The morpholine ring’s non-planarity can be quantified using Cremer-Pople puckering parameters (amplitude Q=0.30.5A˚Q = 0.3–0.5 \, \text{Å}, phase angle θ\theta) .
  • Hydrogen Bonding : Intermolecular interactions (e.g., C=O⋯H-N) influence crystal packing.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1\text{H}-NMR detects methyl groups (δ 1.2–1.5 ppm) and morpholine protons (δ 3.4–3.8 ppm). 13C^{13}\text{C}-NMR confirms the ester carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1740 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do contradictions between computational and experimental data for this compound’s conformation arise?

Methodological Answer: Discrepancies often stem from:

  • Dynamic Effects : DFT calculations may predict planar morpholine rings, while crystallography reveals puckering due to lattice constraints .
  • Solvent Interactions : MD simulations in explicit solvents (e.g., water) show conformational flexibility not captured in vacuum calculations .

Q. Resolution Strategy :

  • Combine SC-XRD with temperature-dependent NMR to track ring dynamics.
  • Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density distributions .

Q. What strategies mitigate regioselectivity challenges during derivatization?

Methodological Answer: The 5,5-dimethyl groups introduce steric hindrance, complicating derivatization. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).
  • Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitutions to the morpholine nitrogen .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • pH Stability : Degrades in strong acids (pH < 2) via ester hydrolysis. Use buffered solutions (pH 5–7) for kinetic studies .
  • Thermal Stability : Decomposes above 150°C (TGA data). Storage at –20°C in inert atmospheres preserves integrity.

Q. What computational models predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to map binding to enzymes (e.g., cyclooxygenase-2) with ∆G values < –7 kcal/mol indicating strong affinity .
  • ADMET Prediction : SwissADME models suggest moderate blood-brain barrier permeability (LogBB = –0.3) and CYP450 inhibition risk .

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